molecular formula C8H8ClNO4 B087324 1-Chloro-2,4-dimethoxy-5-nitrobenzene CAS No. 119-21-1

1-Chloro-2,4-dimethoxy-5-nitrobenzene

Cat. No.: B087324
CAS No.: 119-21-1
M. Wt: 217.6 g/mol
InChI Key: MEIDXJUMYYOXHN-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-5-nitrobenzene can be synthesized through nitration of 1-chloro-2,4-dimethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the use of strong acids and the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The chloro and methoxy groups activate the benzene ring towards electrophilic substitution reactions, allowing further functionalization.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-2,4-dimethoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-chloro-2,4-dimethoxy-5-nitrobenzene involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 1-Chloro-2,5-dimethoxy-4-nitrobenzene
  • 1-Chloro-2,4-dinitrobenzene
  • 2-Chloro-3,4-dimethoxy-1-nitrobenzene
  • 1-Chloro-3,5-dimethoxy-2-nitrobenzene

Uniqueness: 1-Chloro-2,4-dimethoxy-5-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a distinct electronic environment, making it a valuable compound for various chemical transformations and applications .

Properties

IUPAC Name

1-chloro-2,4-dimethoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8ClNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIDXJUMYYOXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059482
Record name Benzene, 1-chloro-2,4-dimethoxy-5-nitro-
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Molecular Weight

217.60 g/mol
Source PubChem
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CAS No.

119-21-1
Record name 1-Chloro-2,4-dimethoxy-5-nitrobenzene
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Record name 1-Chloro-2,4-dimethoxy-5-nitrobenzene
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Record name Benzene,4-dimethoxy-
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Record name Benzene, 1-chloro-2,4-dimethoxy-5-nitro-
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Record name 1-chloro-2,4-dimethoxy-5-nitrobenzene
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Record name 1-CHLORO-2,4-DIMETHOXY-5-NITROBENZENE
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